N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(ethylthio)benzamide

Description

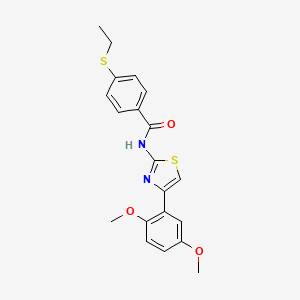

N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-4-(ethylthio)benzamide is a small-molecule compound featuring a thiazole core substituted with a 2,5-dimethoxyphenyl group at the 4-position and a benzamide moiety modified with an ethylthio group at the para position. This structure combines lipophilic (ethylthio, dimethoxyphenyl) and hydrogen-bonding (amide, thiazole) elements, making it a candidate for modulating biological targets such as transcription factors (e.g., NF-κB) or cytokine pathways .

Properties

IUPAC Name |

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-ethylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S2/c1-4-26-15-8-5-13(6-9-15)19(23)22-20-21-17(12-27-20)16-11-14(24-2)7-10-18(16)25-3/h5-12H,4H2,1-3H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIYDUCSGQXOWGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(ethylthio)benzamide typically involves the following steps:

Formation of the Thiazole Ring: This can be achieved by reacting 2,5-dimethoxybenzaldehyde with thioamide under acidic conditions to form the thiazole ring.

Introduction of the Ethylthio Group: The ethylthio group can be introduced via nucleophilic substitution using ethylthiol and a suitable leaving group.

Formation of the Benzamide: The final step involves the formation of the benzamide by reacting the thiazole derivative with 4-aminobenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(ethylthio)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(ethylthio)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related benzamide-thiazole derivatives, emphasizing substituent effects, synthetic routes, and biological activities.

Structural Analogs and Substituent Effects

Key Observations:

- Substituent Polarity: The target compound’s ethylthio group is less polar than sulfonamide derivatives (e.g., Compound 50, 2D216), likely reducing water solubility but improving membrane permeability .

- Biological Activity: Sulfonamide-containing analogs (e.g., 2D216, 2E151) show enhanced cytokine production (IL-6, TNF-α) in conjunction with TLR agonists, suggesting the ethylthio group in the target may offer a different pharmacokinetic or mechanistic profile .

Biological Activity

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(ethylthio)benzamide is a synthetic organic compound belonging to the thiazole derivative class. Its unique structure combines a thiazole ring with a benzamide moiety, featuring a 2,5-dimethoxyphenyl group and an ethylthio substitution. This configuration provides the compound with significant potential in medicinal chemistry due to its diverse biological activities.

Antimicrobial Properties

Research has indicated that N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(ethylthio)benzamide exhibits notable antimicrobial activity. Preliminary studies suggest that it can inhibit the growth of various bacterial strains, making it a candidate for further investigation as an antimicrobial agent. The mechanism of action may involve interference with bacterial cell wall synthesis or inhibition of specific metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has also shown promising anticancer properties in several studies. It appears to modulate pathways related to cell growth and apoptosis. For instance, in vitro assays have demonstrated that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting key survival signaling pathways.

Case Studies

- In Vitro Studies : In a study assessing its effects on human cancer cell lines, N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(ethylthio)benzamide exhibited IC50 values in the micromolar range, indicating significant cytotoxic effects against cancer cells.

- Mechanistic Insights : Further investigations revealed that the compound may act as an inhibitor of certain kinases involved in cancer progression. For example, it has been shown to inhibit Aurora-A kinase with an IC50 value of 0.067 µM, suggesting its potential as a therapeutic agent in cancer treatment.

Interaction with Biological Targets

The biological activity of N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(ethylthio)benzamide is largely attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes crucial for cellular processes, including those involved in metabolic pathways and signal transduction.

- Receptor Binding : It has the potential to bind to various receptors on cell surfaces, modulating cellular responses and influencing processes such as inflammation and cell proliferation.

Summary of Biological Activities

| Activity Type | Observed Effects | IC50 Values |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Not specified |

| Anticancer | Induction of apoptosis in cancer cells | Micromolar range |

| Enzyme Inhibition | Inhibition of Aurora-A kinase | 0.067 µM |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(ethylthio)benzamide, and how can purity be maximized?

- Methodology : Synthesis typically involves coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to link the thiazole and benzamide moieties. For example, the thiazole ring can be formed via cyclization of thiourea intermediates with α-halo ketones. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the product from byproducts. Yield optimization may require temperature control (60–80°C) and anhydrous conditions .

- Analytical Validation : Confirm purity using HPLC (>95%) and structural integrity via / NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the physicochemical properties of this compound?

- Key Parameters :

- Solubility : Assess in DMSO (primary solvent for in vitro assays) and aqueous buffers (PBS at pH 7.4) using UV-Vis spectroscopy.

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for degradation products.

- LogP : Determine via shake-flask method or computational tools (e.g., MarvinSketch) to predict membrane permeability .

Q. What in vitro assays are suitable for initial biological activity screening?

- Anticancer : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC calculations. Include positive controls like doxorubicin.

- Anti-inflammatory : Measure inhibition of COX-2 or TNF-α production in LPS-stimulated macrophages (ELISA).

- Antimicrobial : Perform MIC assays against Gram-positive (e.g., S. aureus) and fungal (e.g., C. albicans) strains .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

- Substituent Modulation :

- Replace ethylthio with methylsulfonyl (electron-withdrawing) to enhance electrophilicity for target binding .

- Vary methoxy positions on the phenyl ring to study steric/electronic effects on bioactivity (e.g., 2,5-dimethoxy vs. 3,4,5-trimethoxy analogs) .

Q. What strategies identify the molecular targets of this compound?

- Pull-Down Assays : Immobilize the compound on sepharose beads to capture binding proteins from cell lysates, followed by LC-MS/MS identification.

- Computational Docking : Use Glide XP to model interactions with kinases (e.g., EGFR) or inflammatory targets (e.g., NF-κB), prioritizing hydrophobic enclosure and hydrogen-bonding motifs .

- CRISPR Screening : Genome-wide knockout libraries can reveal synthetic lethal pathways .

Q. How should contradictory data in biological assays be resolved?

- Case Example : If anti-inflammatory activity is observed in macrophages but not in vivo models:

Validate assay conditions (e.g., check compound stability in plasma).

Assess bioavailability via pharmacokinetic studies (C, AUC).

Use isotopic labeling () to track tissue distribution .

Q. What computational methods predict metabolic pathways and toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.